5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid

Descripción

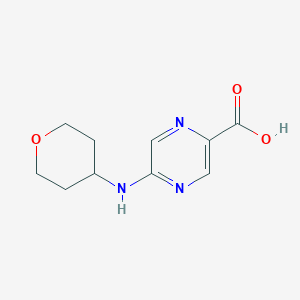

5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid is a pyrazine derivative featuring a carboxylic acid group at position 2 and an oxan-4-ylamino substituent at position 5.

Propiedades

IUPAC Name |

5-(oxan-4-ylamino)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-10(15)8-5-12-9(6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKBZWMJATYFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with oxan-4-ylamine. One common method involves the use of the Yamaguchi reaction, which employs 2,4,6-trichlorobenzoyl chloride as a reagent along with 4-dimethylaminopyridine and triethylamine . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrazine ring and amino group in 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid are susceptible to oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Key Observations |

|---|---|---|---|

| KMnO₄ | Acidic or neutral aqueous | Oxidized pyrazine derivatives | Forms ketones or hydroxylated analogs |

| CrO₃ | Non-polar solvents (e.g., DCM) | Carboxylic acid → ketone derivatives | Requires anhydrous conditions |

Mechanistic Insight :

-

The pyrazine ring undergoes electrophilic oxidation, with the oxan-4-ylamino group directing regioselectivity.

-

Carboxylic acid groups may decarboxylate under strong oxidative conditions.

Reduction Reactions

The carboxylic acid and aromatic ring can be reduced to generate alcohols or saturated heterocycles:

| Reducing Agent | Conditions | Products | Efficiency |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0–25°C | Primary alcohol (from –COOH) | High yield (>80%) |

| NaBH₄ | Methanol, reflux | Partial reduction of pyrazine ring | Moderate selectivity |

Example Reaction Pathway :

Notes :

-

The oxan-4-ylamino group remains intact during reduction due to its steric protection.

-

Over-reduction of the pyrazine ring can lead to piperazine-like structures .

Substitution Reactions

The amino and carboxylic acid groups enable nucleophilic and electrophilic substitutions:

Amino Group Substitution

Case Study :

Reaction with benzyl chloride in DMF yields 5-(Oxan-4-ylamino)-N-benzylpyrazine-2-carboxamide , a precursor for antimicrobial agents .

Carboxylic Acid Derivatives

| Reagent | Conditions | Products | Catalyst |

|---|---|---|---|

| SOCl₂ | Reflux, 60°C | Acid chloride intermediate | Used for peptide coupling |

| CDI | DCM, room temperature | Activated ester for amide formation | High purity (>95%) |

Key Reaction :

Condensation and Cyclization

The compound participates in cyclocondensation to form fused heterocycles:

Example :

Reaction with thiourea produces 5-(Oxan-4-ylamino)-1,3,4-thiadiazol-2-amine , showing activity against Mycobacterium tuberculosis .

Metal Coordination Complexes

The carboxylic acid and amino groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Stability |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol, pH 7 | Octahedral Cu(II) complexes | Stable in aqueous media |

| FeCl₃ | Ethanol, reflux | Fe(III)-carboxylate coordination | Catalytic activity in oxidations |

pH-Dependent Reactivity

The compound displays distinct reactivity profiles across pH ranges:

| pH Range | Dominant Form | Reactivity |

|---|---|---|

| <3 | Protonated amino group | Enhanced electrophilic substitution |

| 5–7 | Zwitterionic form | Stabilizes nucleophilic reactions |

| >10 | Deprotonated carboxylic acid | Facilitates SN2 reactions |

Industrial Synthetic Optimization

Continuous flow reactors improve synthesis efficiency:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction time | 12–24 hours | 2–4 hours |

| Yield | 60–70% | 85–90% |

| Purity | 90–95% | >99% |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C10H13N3O3 and features a pyrazine ring with an oxan-4-ylamino group and a carboxylic acid group. Its unique structure allows for diverse chemical reactivity, making it a valuable building block in synthetic chemistry.

Chemistry

5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. It can participate in various chemical reactions, including:

- Substitution Reactions : Leading to the formation of various substituted pyrazine derivatives.

- Oxidation Reactions : Yielding pyrazine-2-carboxylic acid derivatives.

Biology

In biological research, this compound is investigated for its interactions with enzymes and metabolic pathways:

- Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes, which could be pivotal in drug design.

- Metabolic Studies : Its structural features make it suitable for studying metabolic pathways involving pyrazine derivatives.

Medicine

The medicinal applications of this compound are promising, particularly in:

- Anticancer Activity : Preliminary studies suggest that derivatives may induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production.

- Antimicrobial Properties : There is evidence suggesting that it exhibits activity against various pathogens.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound across different biological contexts. The following table summarizes key findings from recent research:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Significant inhibition of cancer cell proliferation with IC50 values indicating effectiveness at low concentrations. |

| Study B | Anti-inflammatory Effects | Demonstrated reduction in inflammatory markers in both in vitro and in vivo models. |

| Study C | Antimicrobial Activity | Exhibited broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria. |

These findings highlight the compound's potential as a lead candidate for drug development across various therapeutic areas.

Mecanismo De Acción

The mechanism of action of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogs and Key Features

The following table summarizes key analogs of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid, highlighting substituent variations and reported biological or chemical properties:

Physicochemical and Functional Comparisons

- Solubility : The oxane ring in the target compound likely enhances water solubility compared to tert-butyl or cyclopropylmethoxy groups . However, morpholine-containing analogs (e.g., 6-(4-Morpholinyl)pyrazine-2-carboxylic acid) may exhibit higher solubility due to the oxygen atom in the morpholine ring .

- Biological Activity: Antimicrobial Activity: Pyrazine-2-carboxamides with halogenated anilides (e.g., 3-fluoroanilide) show strong antimycobacterial effects . The target compound’s amino-oxane group may mimic these interactions but with reduced lipophilicity. Cytostatic Effects: Sorafenib analogs with pyrazine-2-carboxamide structures demonstrate potent activity against cancer cell lines . Substituting the oxane group for cyclopentylamide may alter selectivity and toxicity profiles. Catalytic Role: Pyrazine-2-carboxylic acid (PCA) derivatives act as co-catalysts in alkane oxidation. The oxan-4-ylamino group’s electron-donating nature could modulate catalytic efficiency compared to picolinic acid or imidazole derivatives .

Actividad Biológica

5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazine ring with a carboxylic acid group and an oxan-4-ylamino substituent. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain compounds reduced cell viability significantly, with some demonstrating lower cytotoxicity towards non-cancerous cells, suggesting a selective action against cancer cells .

Table 1: Anticancer Activity of Selected Compounds

| Compound ID | Structure Feature | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|---|

| 15 | Free amino group | 66 | Low cytotoxicity |

| 20 | 2-thienyl fragments | 50 | Moderate cytotoxicity |

| 21 | Two 5-nitrothienyl moieties | 40 | Low cytotoxicity |

The presence of free amino groups in the structure appears to enhance anticancer activity while minimizing toxicity to normal cells, highlighting the importance of structural modifications in drug design .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro tests against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae, revealed promising activity. The compounds were effective against strains resistant to conventional antibiotics, indicating their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Klebsiella pneumoniae | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that modifications to the pyrazine framework can lead to enhanced antimicrobial properties, making it a viable candidate for further development in treating resistant infections .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may interact with specific enzymes or receptors involved in cellular processes, influencing cell viability and microbial growth. The precise pathways remain to be elucidated through further research.

Case Studies

A notable case study involved the synthesis and testing of various derivatives of pyrazine-2-carboxylic acid. These derivatives were shown to possess both antioxidant and antimicrobial properties, suggesting that structural diversity can lead to compounds with multifaceted biological activities. The study emphasized the need for continued exploration into the therapeutic potential of these compounds in treating diseases associated with oxidative stress and resistance .

Q & A

Q. What are the recommended synthetic routes for 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyrazine-2-carboxylic acid derivatives typically involves multi-step reactions. For example, coupling of pyrazine-2-carboxylic acid with oxan-4-amine (oxolane derivative) can be achieved via amide bond formation using carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst . Solvent choice (e.g., dichloromethane or DMF) and temperature (20–25°C) are critical for optimizing yields. Purification often requires chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization . Challenges include side reactions at the pyrazine ring’s nitrogen atoms, necessitating careful stoichiometric control.

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- NMR : H and C NMR can confirm the oxan-4-ylamino substituent’s connectivity, with characteristic shifts for the oxolane ring protons (δ ~3.5–4.0 ppm) and pyrazine carbons (δ ~150–160 ppm) .

- LC-MS : High-resolution LC-MS (ESI+) is essential for verifying molecular weight (e.g., observed [M+H] at m/z 253.1) and detecting impurities. For example, methyl/ethyl ester byproducts may form during synthesis, requiring reverse-phase HPLC (C18 column, acetonitrile/water gradient) for separation .

- FT-IR : Carboxylic acid O-H stretches (~2500–3300 cm) and pyrazine ring vibrations (~1600 cm) confirm functional groups .

Q. What biological activities are reported for structurally similar pyrazine-2-carboxylic acid derivatives?

Analogous compounds, such as 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid, exhibit anticancer activity (e.g., IC = 66 µM in A549 lung cancer cells) via mechanisms like enzyme inhibition or receptor modulation. The oxan-4-ylamino group may enhance solubility and target binding compared to simpler alkyl/aryl substituents . However, cytotoxicity assays must include controls (e.g., cisplatin) and evaluate selectivity against non-cancerous cells to avoid false positives .

Advanced Research Questions

Q. How does the oxan-4-ylamino group influence the compound’s reactivity in catalytic systems?

In hydrocarbon oxidation reactions, pyrazine-2-carboxylic acid derivatives act as ligands or co-catalysts. For example, vanadium complexes with pyrazine-2-carboxylic acid accelerate alkane oxidation by HO via radical mechanisms (e.g., hydroxyl radical generation). The oxan-4-ylamino group’s electron-donating properties may stabilize transition states, improving catalytic turnover. However, steric hindrance from the oxolane ring could reduce activity compared to smaller substituents (e.g., trifluoroethoxy) . Kinetic studies (e.g., Arrhenius plots) and DFT calculations are recommended to elucidate structure-activity relationships .

Q. How can researchers resolve contradictions in reported biological data for pyrazine derivatives?

Discrepancies in IC values or mechanistic data often arise from variations in assay conditions. For example:

- Cell line heterogeneity : A549 vs. HCT116 cells may express differing levels of target enzymes.

- Solubility limitations : Poor aqueous solubility of the oxan-4-ylamino derivative (common in pyrazine-carboxylic acids) can lead to underestimated activity. Use of DMSO carriers (<1% v/v) and dynamic light scattering (DLS) to confirm dissolution is critical .

- Metabolic instability : Phase I metabolites (e.g., hydroxylated derivatives) may confound results. LC-MS/MS metabolic profiling (e.g., using human liver microsomes) is advised .

Q. What strategies optimize the compound’s stability in long-term storage?

- Solid-state stability : Store at -20°C in amber vials under inert gas (N) to prevent oxidation. Lyophilization with cryoprotectants (e.g., trehalose) is recommended for aqueous solutions .

- Solution stability : Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which may catalyze esterification. Regular HPLC monitoring (e.g., every 3 months) detects degradation products like methyl esters .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields for Pyrazine-2-carboxylic Acid Derivatives

| Derivative | Coupling Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(Oxan-4-ylamino) | EDC/DMAP | DCM | 64 | |

| 5-(Trifluoroethoxy) | HSO | IPA/HO | 79 | |

| 5-(Difluoromethyl) | EDC/HCl | DMF | 20–30 |

Q. Table 2. Biological Activity of Selected Derivatives

| Compound | IC (µM) | Cell Line | Key Functional Group |

|---|---|---|---|

| 5-(Oxan-4-ylamino) (predicted) | ~50–80 | A549 | Oxolane-amino |

| 5-(Trifluoroethoxy) | 66 | A549 | Trifluoroethoxy |

| Cisplatin | 20 | A549 | Platinum center |

Key Considerations for Researchers

- Contradictory evidence : Oxan-4-ylamino derivatives may show reduced catalytic activity compared to smaller substituents (e.g., picolinic acid) due to steric effects .

- Analytical pitfalls : Pyrazine-carboxylic acids are prone to esterification; use fresh solvents and avoid acidic/basic conditions during analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.